1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine hydrochloride is a substituted piperazine derivative containing a chlorinated and trifluoromethylated pyridine ring. It is often utilized as a building block or intermediate in the synthesis of more complex molecules with various biological activities. It has been investigated in research for its potential application in developing novel pharmaceuticals, particularly for its interaction with specific receptor targets. []
1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride, also known as Org 12962, is a chemical compound notable for its pharmacological properties, particularly as a selective agonist for the serotonin receptor subtype 5-HT2C. This compound is part of a broader class of piperazine derivatives that have garnered interest in medicinal chemistry due to their potential therapeutic applications.
1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride is classified under heterocyclic compounds, specifically those containing nitrogen in the ring structure. It falls under the category of pyridine derivatives and is recognized for its biological activity related to serotonin receptor modulation.
The synthesis of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride typically involves several steps that include the reaction of piperazine derivatives with pyridine substrates. A common synthetic route involves the use of trifluoromethylating agents to introduce the trifluoromethyl group into the pyridine ring.
The synthesis may proceed through a nucleophilic substitution reaction where 1-(2-chloropyridin-5-yl)piperazine reacts with trifluoromethylating agents such as trifluoromethyl sulfonium salts or other electrophilic trifluoromethyl sources under controlled conditions. The reaction conditions often include organic solvents and specific temperature controls to optimize yield and purity .
The molecular structure of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride consists of a piperazine ring connected to a pyridine moiety substituted with chlorine and trifluoromethyl groups. The InChI representation is:
The compound's InChI Key is QZYYPQAYSFBKPW-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
Key structural data includes:
1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may be performed using lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible where the chlorine atom can be replaced by other nucleophiles, allowing for further functionalization of the molecule.
Common reagents used in these reactions include dichloromethane as a solvent, with reaction temperatures ranging from room temperature to reflux conditions depending on the specific reaction pathway being utilized.
The primary mechanism of action for 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride involves its role as an agonist at the serotonin receptor subtype 5-HT2C. Upon binding to this receptor, the compound mimics serotonin's effects, triggering downstream signaling pathways that influence various physiological processes.
Activation of the serotonin receptor subtype 5-HT2C can lead to changes in neuronal firing rates, alterations in gene expression, and modulation of synaptic plasticity. This interaction plays a crucial role in mood regulation, appetite control, and cognitive functions.
The physical properties of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride include:
Chemical properties include:
Relevant analyses indicate that the compound exhibits high efficacy at serotonin receptors, making it significant in pharmacological studies .
1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride has several scientific applications:
This compound represents a valuable tool in understanding serotonergic signaling pathways and developing new treatments targeting mood disorders.
The construction of the pyridine-piperazine hybrid scaffold in 1-(6-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine hydrochloride relies primarily on nucleophilic aromatic substitution (SNAr) as the pivotal bond-forming reaction. This approach capitalizes on the electron-deficient nature of the chloropyridine ring, facilitating efficient displacement of the chlorine atom at position 6 by the piperazine nitrogen. The reaction typically employs 2,6-dichloro-5-(trifluoromethyl)pyridine as the starting material, where the chlorine at position 2 is strategically more labile due to the ortho-effect enhanced by the electron-withdrawing trifluoromethyl group at position 5. This electronic activation enables selective substitution at position 2 while retaining the chlorine at position 6 for subsequent functionalization or as a pharmacophore element [1] [6].
Optimization studies reveal that solvent selection profoundly impacts both reaction kinetics and regioselectivity. High-polarity aprotic solvents like acetonitrile facilitate optimal nucleophile activation and substrate solubility, enabling reactions to proceed at industrially viable temperatures (80-85°C). When refluxed in acetonitrile with a controlled stoichiometric excess of piperazine (typically 1.5-2.0 equivalents), the reaction achieves yields exceeding 81.4% for the free base intermediate 1-(6-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine (ORG-12962). This high yield is attributed to acetonitrile's ability to solubilize both the polar piperazine and the lipophilic pyridine derivative, thereby promoting homogeneous reaction conditions and minimizing di-substitution byproducts [1] [5].
Table 1: Solvent Optimization for Nucleophilic Aromatic Substitution
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Impurities |
---|---|---|---|---|
Acetonitrile | 80-85 | 6-8 | 81.4 | <2% bis-piperazine |
Ethanol | 78 (reflux) | 12 | 68.2 | 5-8% ethanolamine adduct |
Toluene | 110 | 24 | 42.7 | 15% unreacted starting material |
THF/Water (4:1) | 65 | 10 | 75.3 | 3-5% hydrolysis product |
Post-reaction workup protocols significantly influence the purity profile of the free base. Research demonstrates that controlled crystallization from ethanol/water mixtures (typically 3:1 v/v) effectively removes residual piperazine dihydrochloride and regioisomeric impurities. This step is critical as it ensures the free base meets the stringent purity requirements (>99%) necessary for pharmaceutical salt formation. The crystalline free base exhibits a characteristic melting point of 76-78°C, serving as a key quality control parameter prior to hydrochlorination [5].
The strategic incorporation of the trifluoromethyl group at the pyridine C5 position significantly enhances the compound's binding affinity to serotonin receptors while improving metabolic stability. Two principal synthetic routes dominate industrial production: (1) direct fluorination of pre-formed methylpyridine intermediates and (2) copper-mediated cross-coupling of halopyridine precursors with trifluoromethylating reagents. The direct fluorination approach employs gaseous chlorine/fluorine exchange under controlled conditions using catalysts such as antimony pentachloride at elevated temperatures (150-180°C). While cost-effective for large-scale synthesis, this method presents challenges in controlling over-fluorination and requires specialized corrosion-resistant equipment [5] [8].
Advanced catalytic methodologies have emerged as superior alternatives, particularly copper(I)-mediated trifluoromethylation using Umemoto's reagent or Togni's reagent. These reactions operate under milder conditions (80-100°C) in dimethylformamide (DMF) with copper iodide (10-15 mol%) as catalyst. The mechanism involves the in situ generation of electrophilic trifluoromethyl radicals that undergo regioselective addition to the electron-rich position ortho to nitrogen, followed by aromatization. This approach achieves remarkable regiocontrol (>98%) and yields exceeding 85%, with minimal formation of the undesirable 3-trifluoromethyl isomer. The catalytic cycle conserves copper species, enhancing the atom economy and reducing heavy metal contamination in the final pharmaceutical ingredient [8].
Table 2: Catalytic Systems for Trifluoromethyl Group Installation
Method | Catalyst System | Reagent | Temperature (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
Halogen Exchange | SbCl5/KF | ClCF3 | 150-180 | 65-70 | ~90% para-selectivity |
Copper-Mediated Coupling | CuI/1,10-phenanthroline | Umemoto's Reagent | 80-90 | 82-87 | >98% para-selectivity |
Palladium Catalysis | Pd(OAc)2/XPhos | TMSCF3 | 100 | 78 | 95% para-selectivity |
Photoredox Catalysis | Ir(ppy)3 | CF3SO2Na | RT | 70 | 93% para-selectivity |
Process analytical technology (PAT) plays a crucial role in monitoring trifluoromethylation efficiency. In-line Raman spectroscopy tracks the characteristic CF3 symmetric stretch at 740-760 cm⁻¹, enabling real-time reaction control and endpoint determination. This analytical precision prevents thermal degradation side products that commonly form under prolonged reaction conditions, thereby maintaining the stringent purity specifications (>99.5%) required for pharmaceutical applications [1].
Conversion of the free base ORG-12962 to its hydrochloride salt represents a critical purification and stabilization step that directly influences the solid-state properties and bioavailability of the final active pharmaceutical ingredient (API). Extensive polymorph screening identified two distinct crystalline forms (Form I and Form II) with Form I demonstrating superior stability and flow characteristics for pharmaceutical processing. The preferred industrial method involves dissolving the free base in anhydrous ethanol (5-7 volumes) at 60-65°C, followed by controlled addition of concentrated hydrochloric acid (1.05 equivalents) to ensure complete protonation without excess acid that could promote degradation [1] [4].
Crystallization kinetics profoundly impact particle morphology and bulk density. Studies demonstrate that anti-solvent addition using cooled isopropyl alcohol (IPA) at 0-5°C induces rapid nucleation, generating fine particles ideal for tablet compression. Alternatively, slow cooling crystallization from ethanol/water mixtures (4:1 v/v) produces larger, more regular crystals with improved filtration characteristics. Both methods yield the thermodynamically stable Form I polymorph, characterized by distinctive X-ray powder diffraction (XRPD) peaks at 2θ = 7.8°, 15.6°, 21.3°, and 26.4° and a characteristic endotherm at 192-195°C in differential scanning calorimetry [1] .
Table 3: Hydrochloride Salt Crystallization Parameters
Crystallization Method | Solvent System | Temperature Profile | Particle Size (D50) | Form I Purity (%) |
---|---|---|---|---|
Anti-solvent Addition | Ethanol/IPA | 65°C → 0°C at 15°C/min | 15-25 μm | 99.2 |
Slow Cooling | Ethanol/Water (4:1) | 65°C → 5°C at 0.5°C/min | 80-120 μm | 99.8 |
Reactive Crystallization | Acetone/Water | 25°C throughout | 30-50 μm | 98.5 |
Evaporative Crystallization | Methanol | 40°C → RT evaporation | 100-150 μm | 99.0 |
Structural authentication of the hydrochloride salt employs complementary analytical techniques. FT-Raman spectroscopy identifies key vibrational modes: the piperazinium C-H stretch at 2940 cm⁻¹, pyridine ring breathing at 1010 cm⁻¹, and the characteristic trifluoromethyl symmetric deformation at 715 cm⁻¹. Solid-state NMR confirms protonation at the piperazine N4 position through a distinct downfield shift of the β-carbon resonance to 46.8 ppm. These orthogonal characterization methods provide unequivocal proof of salt formation and polymorphic purity, essential for regulatory filings [1] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7